molecular formula C6H15O15P3 B125074 [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 1311140-98-3

[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate

Cat. No. B125074
CAS RN: 1311140-98-3
M. Wt: 420.1 g/mol
InChI Key: GKDKOMAJZATYAY-LXOASSSBSA-N
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Description

[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, also known as [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, is a useful research compound. Its molecular formula is C6H15O15P3 and its molecular weight is 420.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cell Signaling and Second Messenger Functions

Iron Chelation and Antioxidant Properties

Siderophore Activity

Calcium Signaling and Cellular Processes

Metabolism and Biosynthesis Regulation

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I found .

properties

IUPAC Name

[(1S,2R,4S,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4-,5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDKOMAJZATYAY-LXOASSSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432716
Record name myo-Inositol 1,2,3-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate

CAS RN

1311140-98-3
Record name myo-Inositol 1,2,3-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What makes the structure of myo-inositol 1,2,3-trisphosphate unique in terms of iron binding and antioxidant activity?

A1: Myo-inositol 1,2,3-trisphosphate demonstrates a unique interaction with iron, completely inhibiting iron-catalyzed hydroxyl radical formation. This antioxidant property is attributed to the specific arrangement of phosphate groups on the inositol ring. Studies have shown that the equatorial-axial-equatorial conformation of the phosphate groups in myo-inositol 1,2,3-trisphosphate is crucial for this inhibitory effect [, , , ].

Q2: How does iron binding affect the conformation of myo-inositol 1,2,3-trisphosphate?

A2: While myo-inositol 1,2,3-trisphosphate typically exists in a chair conformation, binding to iron (Fe3+) induces a shift to the less stable penta-axial conformation. This conformational change is believed to be essential for the strong chelation of iron and its subsequent "safe" transport within the cell, preventing the generation of harmful hydroxyl radicals [, ].

Q3: What are the key intermediates identified in the dephosphorylation pathway of phytic acid involving myo-inositol 1,2,3-trisphosphate?

A3: Research on phytic acid dephosphorylation by rice bran acid phosphatase identified myo-inositol 1,2,3-trisphosphate as a key intermediate in the pathway. Other intermediates include myo-inositol pentakisphosphates, tetrakisphosphates, bisphosphates, and monophosphates. This suggests a sequential dephosphorylation process leading to the eventual release of free myo-inositol and inorganic phosphate [].

Q4: How was the first synthesis of myo-inositol 1,2,3-trisphosphate achieved, and what analytical techniques were crucial for its characterization?

A4: The first successful synthesis of myo-inositol 1,2,3-trisphosphate was a multi-step process involving protecting, resolving, phosphorylating, and deprotecting inositol intermediates []. X-ray crystallography played a crucial role in confirming the structure of the final product and key intermediates, providing insights into the spatial arrangement of phosphate groups [, ].

Q5: Can you describe the use of fluorescent probes in understanding the conformational dynamics of myo-inositol 1,2,3-trisphosphate upon metal binding?

A5: Researchers have utilized a pyrene-based fluorescent probe, 4,6-bispyrenoyl-myo-inositol 1,2,3,5-tetrakisphosphate, to study the conformational changes in the 1,2,3-trisphosphate motif upon metal binding. The probe exhibits excimer fluorescence upon binding to Fe3+, indicating a shift to the penta-axial conformation, similar to myo-inositol 1,2,3-trisphosphate []. This approach provides valuable insights into the dynamics of metal binding and its influence on molecular conformation.

Q6: What is the significance of studying the conformational analysis of myo-inositol 1,2,3-trisphosphate?

A6: Understanding the conformational preferences of myo-inositol 1,2,3-trisphosphate, particularly in the presence of metal ions like Fe3+, is crucial for deciphering its biological roles. It provides insights into its binding mode with target molecules, its ability to act as an efficient iron chelator, and its potential as a therapeutic agent [, ].

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